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Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

In drug development, the term "cross-validation" typically refers to the process of validating a drug's efficacy
and safety across multiple, independent clinical studies or against established standard treatments. This is
different from the statistical cross-validation technique used in machine learning. The available information

on Brilanestrant includes preclinical and early clinical data that serve to validate its profile against other

endocrine therapies [1].

Drug Profile: Brilanestrant at a Glance

The table below summarizes the core characteristics of Brilanestrant based on the search results.

Attribute Description

Generic Name Brilanestrant [2] [3]
Code Names GDC-0810, ARN-810, RG-6046 [2] [3]
Drug Class Oral Selective Estrogen Receptor Degrader (SERD) [3] [1]

Primary Target Estrogen Receptor Alpha (ERa0) [2] [4]
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Attribute Description
Key Binds to ERaq, induces a conformational change leading to receptor degradation [3]
Mechanism [1]

Main Indication = Hormone receptor-positive (HR+) breast cancer [1]

Comparative Experimental & Clinical Data

The following tables consolidate quantitative data and study methodologies from the search results to allow

for a factual comparison.

Table 1: In Vitro Potency and Cellular Activity This data is primarily derived from cell-based assays, such
as those using the MCF-7 breast cancer cell line [2] [4].

Result
Assay Type Experimental Protocol Summar
SR (IC50/EC50) i o
ERa Degradation IC~50~: 0.7 nM  In-cell Western assay or immunofluorescence in MCF-7
[2] [4] cells after 4 hours of compound exposure [2] [4].
ERa Binding IC~50~:6.1 nM  Competitive binding assay against a labeled estrogen
[2] [4] receptor ligand [2].

Cell Viability (MCF- IC~50~: 2.5 nM CellTiter-Glo luminescent cell viability assay after 5 days of

7) [2] [4] compound exposure [2] [4].
Transcriptional IC~50~:2 nM Luciferase reporter gene assay in MCF-7 cells with an
Antagonism [2] [4] estrogen response element (ERE) after 24 hours [2] [4].

Table 2: In Vivo Efficacy and Pharmacokinetics Key findings from animal studies, typically in mouse

xenograft models (e.g., MCF-7 cells implanted in mice) [2] [4].
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Parameter Finding Study Design Summary
Oral 40%-60% (across species) [2] Standard pharmacokinetic study measuring drug
Bioavailability [4] concentration in blood over time after oral vs.

intravenous administration [2].

Efficacy (Tumor Substantial inhibition at 3 Mice with MCF-7 xenografts were treated daily
Growth) mg/kg; >50% regression at with Brilanestrant orally for 4 weeks. Tumor
100 mg/kg/day [2] [4] volume was measured biweekly [2] [4].

Key Comparative Context: Brilanestrant vs. Fulvestrant

A critical comparison in SERD development is between new oral agents and the first-in-class drug,

Fulvestrant.

¢ Route of Administration: A major differentiator is that Brilanestrant is an oral drug, whereas
Fulvestrant requires intramuscular injection. This can significantly impact patient convenience and
quality of life [1].

e Mechanism: Both are "pure" ER antagonists that induce ER degradation, but they may induce
distinct conformational changes in the receptor [1] [4].

¢ Clinical Development: While Fulvestrant is approved for metastatic breast cancer, Brilanestrant
has been investigated in clinical trials. One cited Phase Il trial aimed to evaluate the combination of
Brilanestrant with palbociclib (a CDK4/6 inhibitor) [5].

Signaling Pathway and Mechanism of Action

Brilanestrant targets the estrogen receptor signaling pathway, a key driver in most breast cancers. The

diagram below illustrates its mechanism and context.
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The diagram above shows the pathway Brilanestrant inhibits. In hormone-sensitive breast cancer,

estrogen-driven signaling promotes tumor growth [1]. As a SERD, Brilanestrant binds to the estrogen

receptor (ERa), inducing a conformational change that results in its degradation via the ubiquitin-

proteasome system. This degradation depletes cellular ER levels, shutting down both estrogen-dependent

and independent ER signaling pathways, thereby inhibiting cancer cell proliferation [3] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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